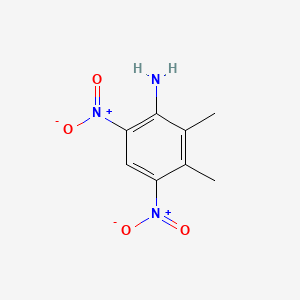

2,3-Dimethyl-4,6-dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-4,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-5(2)8(9)7(11(14)15)3-6(4)10(12)13/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPMMPCCQIFFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-Dinitroanilines

Disclaimer: This whitepaper provides a comprehensive overview of the chemical class of dimethyl-dinitroanilines. It is important to note that specific experimental data for 2,3-Dimethyl-4,6-dinitroaniline is scarce in publicly available scientific literature. Therefore, this guide focuses on the general properties, synthesis, and applications of closely related and more extensively studied isomers, providing a framework for understanding the likely characteristics of this specific compound.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline containing two nitro groups. The addition of methyl groups to the benzene ring gives rise to dimethyl-dinitroaniline isomers. These compounds are of significant interest to researchers and drug development professionals due to their diverse applications, ranging from herbicides to intermediates in the synthesis of dyes and pharmaceuticals. Their biological activity is often linked to the specific arrangement of substituents on the aniline ring.

Physicochemical Properties of Dinitroaniline Isomers

The physicochemical properties of dinitroanilines can vary significantly based on the substitution pattern of the nitro and methyl groups on the benzene ring. The following table summarizes key quantitative data for several dinitroaniline isomers to facilitate comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dimethyl-6-nitroaniline | 59146-96-2 | C₈H₁₀N₂O₂ | 166.18 | Not available |

| 2,4-Dimethyl-6-nitroaniline | 1635-84-3 | C₈H₁₀N₂O₂ | 166.18 | 64-68[1] |

| 2,6-Dimethyl-4-nitroaniline | 16947-63-0 | C₈H₁₀N₂O₂ | 166.18 | 164-165 |

| 3,4-Dimethyl-2,6-dinitroaniline | 40318-31-8 | C₈H₉N₃O₄ | 211.17 | Not available |

| N,N-Dimethyl-2,4-dinitroaniline | 1670-17-3 | C₈H₉N₃O₄ | 211.18 | 161-164[2] |

| 2,4-Dinitroaniline | 97-02-9 | C₆H₅N₃O₄ | 183.12 | 187-189 |

| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | 136 (decomposes)[3] |

| 3,5-Dinitroaniline | 618-87-1 | C₆H₅N₃O₄ | 183.12 | Not available |

Synthesis of Dinitroanilines: Experimental Protocols

The synthesis of dinitroanilines can be generally achieved through two primary routes: the nitration of a corresponding dimethylaniline or the amination of a dinitro-substituted chlorobenzene. Below is a detailed experimental protocol for the synthesis of a related compound, 2,4-dimethyl-6-nitroaniline, which serves as a representative example.

Synthesis of 2,4-Dimethyl-6-nitroaniline

This synthesis is a multi-step process starting from 2,4-dimethylaniline.[4]

Step 1: Acetylation of 2,4-Dimethylaniline

-

A solution of 2,4-dimethylaniline (24.2 g, 0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour.[4]

-

The reaction mixture is then cooled to 35°C.

Step 2: Nitration of 2,4-Dimethylacetanilide

-

Concentrated sulfuric acid (40 ml) is added to the cooled reaction mixture from Step 1.

-

A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is slowly added dropwise to the mixture.[4]

-

The reaction is allowed to proceed for 1 hour and then cooled to room temperature.

-

The cooled mixture is poured into cold water, leading to the precipitation of a white solid, 2,4-dimethylacetanilide.

-

The solid is filtered and washed with cold water.

Step 3: Hydrolysis of 2,4-Dimethyl-6-nitroacetanilide

-

The 2,4-dimethylacetanilide from Step 2 is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour.[4]

-

The reaction mixture is slowly added to cooled water, resulting in the precipitation of an orange-red solid.

-

The precipitate is filtered and washed with water until the filtrate reaches a neutral pH.

-

The solid product, 2,4-dimethyl-6-nitroaniline, is collected after drying at 80°C.

Synthesis workflow for 2,4-Dimethyl-6-nitroaniline.

Applications and Biological Activity

Dinitroanilines are most notably used as pre-emergence herbicides.[3] They are effective against a variety of grasses and broadleaf weeds. The herbicidal activity of dinitroanilines stems from their ability to inhibit microtubule formation in plant cells.[3] This disruption of microtubule dynamics interferes with cell division and elongation, ultimately leading to the death of the weed seedlings.

Beyond their agricultural applications, dinitroanilines serve as important intermediates in the synthesis of azo dyes and other organic compounds.[3] Some derivatives have also been investigated for their potential antimicrobial properties.

Mechanism of Herbicidal Action: Microtubule Disruption

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule assembly. These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This leads to a loss of microtubule structure and function, which is critical for various cellular processes, including cell division (mitosis) and cell wall formation.

Simplified signaling pathway of dinitroaniline herbicides.

Safety and Toxicity

Dinitroaniline compounds are generally considered to have low to moderate toxicity in humans. However, they can be toxic to aquatic life.[3] Safety data sheets for related compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed or inhaled. It is crucial to handle these compounds with appropriate personal protective equipment in a well-ventilated area.

Conclusion and Future Directions

The dimethyl-dinitroaniline class of compounds holds significant industrial importance, particularly in the agricultural sector. While a substantial body of research exists for many isomers, there is a noticeable lack of specific data for 2,3-Dimethyl-4,6-dinitroaniline. Future research efforts could focus on the synthesis and characterization of this and other less-studied isomers to explore their potential applications and biological activities. A systematic investigation of their structure-activity relationships could lead to the development of novel herbicides, dyes, or pharmaceutical intermediates.

References

Technical Guide on Dimethyl-Dinitroaniline Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Dimethyl-Dinitroanilines

Dinitroanilines are a class of chemical compounds derived from aniline with two nitro group substituents. The addition of methyl groups to the benzene ring creates various dimethyl-dinitroaniline isomers. These compounds are of significant interest, primarily as intermediates in the synthesis of dyes and pesticides.[1] Notably, several dinitroaniline derivatives are potent pre-emergence herbicides.[2] Their mechanism of action and structure-activity relationships are crucial areas of study for the development of new agricultural chemicals and potentially for therapeutic agents.

Physicochemical Data of Dimethyl-Dinitroaniline Isomers

Due to the lack of specific data for 2,3-Dimethyl-4,6-dinitroaniline, this section provides data for two closely related isomers: 3,4-Dimethyl-2,6-dinitroaniline and 2,4-Dimethyl-3,6-dinitroaniline .

| Property | 3,4-Dimethyl-2,6-dinitroaniline | 2,4-Dimethyl-3,6-dinitroaniline |

| CAS Number | 40318-31-8[3][4] | 61920-54-5 |

| Molecular Formula | C₈H₉N₃O₄[3] | C₈H₉N₃O₄ |

| Molecular Weight | 211.17 g/mol [3] | 211.18 g/mol |

| IUPAC Name | 3,4-dimethyl-2,6-dinitroaniline[3] | 2,4-dimethyl-3,6-dinitroaniline |

| Synonyms | 3,4-Dimethyl-2,6-dinitrobenzenamine, 2,6-Nitro-3,4-xylidine[5] | - |

| Predicted XlogP | 2.7[3] | - |

| Monoisotopic Mass | 211.05930578 Da[3] | - |

Synthesis Protocols

While a specific protocol for 2,3-Dimethyl-4,6-dinitroaniline is unavailable, the synthesis of related compounds, such as the herbicide pendimethalin from 3,4-dimethylaniline, provides a representative experimental workflow.

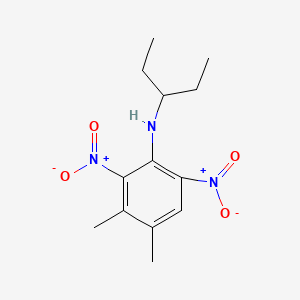

Example Protocol: Synthesis of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (Pendimethalin)

This synthesis is a multi-step process starting from 3,4-dimethylaniline.

Step 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline [6]

-

Reaction Setup: In a 200 ml autoclave, mix 0.2 mol of 3,4-dimethyl aniline, 0.3 mol of 3-pentanone, 1.2 g of 5% platinum on carbon catalyst, and 0.45 g of β-naphthalene sulfonic acid.

-

Hydrogenation: Close the autoclave, purge with nitrogen, and then charge with hydrogen to a pressure of 0.5-1.0 MPa.

-

Reaction Conditions: Maintain the reaction temperature at 60-70°C for 1 hour with stirring.

-

Work-up: After cooling and carefully venting the hydrogen, the catalyst is filtered off to yield N-(1-ethylpropyl)-3,4-dimethylaniline.

Step 2: Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline [7]

-

Nitration Reaction: The N-(1-ethylpropyl)-3,4-dimethylaniline intermediate is subjected to a nitration reaction. A typical industrial process involves a two-step nitration.

-

First Nitration: The aniline derivative is treated with dilute nitric acid.

-

Second Nitration: After separation of the organic phase, it is treated with a more concentrated nitric acid to introduce the second nitro group.

-

Purification: The final product, pendimethalin, is then purified.

Note: The synthesis of dinitroanilines involves hazardous materials and should be performed with appropriate safety precautions in a controlled laboratory environment.

Biological Activity and Mechanism of Action

The primary biological activity of many dinitroaniline derivatives is their herbicidal effect, which stems from their ability to disrupt microtubule formation in plant cells.[8][9]

Mechanism of Action: Microtubule Disruption

Dinitroaniline herbicides act by binding to tubulin, the protein subunit of microtubules.[9][10] This interaction prevents the polymerization of tubulin into functional microtubules, which are essential for cell division (mitosis).

-

Binding to Tubulin: Dinitroanilines bind to α-tubulin heterodimers.[10][11]

-

Inhibition of Polymerization: The binding forms a herbicide-tubulin complex that, when added to the growing end of a microtubule, halts further elongation.[9]

-

Disruption of Mitosis: The absence of functional microtubules disrupts the formation of the mitotic spindle, leading to an arrest of cell division at metaphase.[8] This results in the inhibition of root and shoot growth in susceptible plants.[8]

Interestingly, dinitroaniline herbicides show selectivity, affecting plant and protozoan microtubules but not those of animals or fungi, which is attributed to differences in the tubulin binding sites.[9][10]

Visualizations

General Synthesis Pathway for a Dimethyl-Dinitroaniline Herbicide

Caption: Synthesis of a dinitroaniline herbicide from 3,4-dimethylaniline.

Mechanism of Dinitroaniline Herbicide Action

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomall.in [biomall.in]

- 5. 3,4-Dimethyl-2,6-dinitroaniline | LGC Standards [lgcstandards.com]

- 6. rsc.org [rsc.org]

- 7. Continuous Synthesis of Pendimethalin - Master's thesis - Dissertation [dissertationtopic.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethyl-4,6-dinitroaniline

A comprehensive overview of 2,3-Dimethyl-4,6-dinitroaniline, including its chemical properties, synthesis, and biological significance, with a comparative analysis of its isomers.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific isomer 2,3-Dimethyl-4,6-dinitroaniline is not widely available in published literature and chemical databases. This guide provides the theoretical molecular weight for the requested compound and detailed information on the closely related and better-documented isomer, 3,4-Dimethyl-2,6-dinitroaniline , as a representative example of a dimethyl-dinitroaniline compound.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline containing two nitro groups. These compounds and their derivatives are of significant interest due to their diverse applications, ranging from herbicides and pesticides to intermediates in the synthesis of dyes and pharmaceuticals.[1] The biological activity of dinitroanilines is often attributed to their ability to disrupt microtubule formation.[1] The specific properties and activities of dinitroaniline derivatives are highly dependent on the substitution pattern on the aniline ring. This guide focuses on the chemical and physical properties of 2,3-Dimethyl-4,6-dinitroaniline and its isomers.

Chemical Properties

While experimental data for 2,3-Dimethyl-4,6-dinitroaniline is scarce, its molecular formula is C8H9N3O4. Based on this, the theoretical molecular weight can be calculated. For comparative purposes, the experimentally determined properties of the isomer 3,4-Dimethyl-2,6-dinitroaniline are presented below.

| Property | Value | Source |

| Molecular Formula | C8H9N3O4 | PubChem |

| Molecular Weight | 211.17 g/mol | PubChem |

| IUPAC Name | 3,4-dimethyl-2,6-dinitroaniline | PubChem |

| CAS Number | 40318-31-8 | PubChem |

| Canonical SMILES | CC1=CC(=C(C(=C1C)--INVALID-LINK--[O-])N)--INVALID-LINK--[O-] | PubChem |

| InChI | InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3 | PubChem |

| InChIKey | MHTNLJYRURGLAC-UHFFFAOYSA-N | PubChem |

Synthesis and Experimental Protocols

A general method for the synthesis of dinitroanilines involves the nitration of an appropriate aniline derivative. The specific starting materials and reaction conditions will determine the final isomeric product.

General Experimental Protocol for the Synthesis of Dinitroanilines:

A common route for the synthesis of dinitroanilines is the dinitration of a substituted chlorobenzene, followed by amination. For instance, 2,6-dinitroaniline can be produced from the dinitration of chlorobenzene-4-sulfonic acid, followed by desulfonation and subsequent amination.[2]

A logical workflow for a potential synthesis of a dimethyl-dinitroaniline is outlined in the diagram below.

Biological Activity and Signaling Pathways

Dinitroaniline herbicides are known to exert their biological effects by inhibiting microtubule formation in plant cells.[1] This disruption of microtubule dynamics interferes with cell division and ultimately leads to cell death. The antimitotic activity of new dinitroaniline derivatives has been a subject of research, with studies indicating that their effects are comparable to established herbicides like trifluralin.

While no specific signaling pathways involving 2,3-Dimethyl-4,6-dinitroaniline have been documented, the general mechanism of action for dinitroaniline compounds involves the binding to tubulin, the protein subunit of microtubules. This prevents the polymerization of tubulin into functional microtubules, thereby arresting cell cycle progression at mitosis.

Isomeric Landscape of Dimethyl-dinitroaniline

The precise positioning of the methyl and nitro groups on the aniline ring is critical in determining the chemical and biological properties of dimethyl-dinitroaniline isomers. The diagram below illustrates the structural relationship between the requested compound and some of its isomers.

Conclusion

While 2,3-Dimethyl-4,6-dinitroaniline itself is not a well-characterized compound, the broader class of dinitroanilines presents a rich area for research and development, particularly in the fields of agriculture and medicinal chemistry. The provided data on the isomer 3,4-Dimethyl-2,6-dinitroaniline serves as a valuable reference for understanding the general characteristics of this compound class. Further research into the synthesis and biological evaluation of specific isomers like 2,3-Dimethyl-4,6-dinitroaniline could unveil novel properties and applications.

References

Theoretical Synthesis Pathway for 2,3-Dimethyl-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document outlines a theoretical, multi-step synthesis pathway for the production of 2,3-Dimethyl-4,6-dinitroaniline. The proposed methodology is based on established organic chemistry principles, including electrophilic aromatic substitution and the use of protecting groups, drawing parallels from documented syntheses of structurally similar compounds.

Synthesis Strategy Overview

The proposed synthesis of 2,3-Dimethyl-4,6-dinitroaniline from 2,3-dimethylaniline is a three-step process.

-

Protection of the Amine Group: The synthesis begins with the acetylation of the starting material, 2,3-dimethylaniline. This step converts the highly activating and acid-sensitive amino group (-NH₂) into a less activating acetamido group (-NHCOCH₃). This protection is crucial to prevent oxidation by nitric acid and to control the regioselectivity of the subsequent nitration.

-

Dinitration: The protected intermediate, N-(2,3-dimethylphenyl)acetamide, undergoes electrophilic aromatic substitution using a mixed acid nitrating agent (a combination of concentrated nitric acid and sulfuric acid). The acetamido and methyl substituents are ortho-, para-directing, guiding the two nitro groups to the C4 and C6 positions of the aromatic ring.

-

Deprotection: The final step involves the acidic hydrolysis of the acetamido group to restore the primary amine, yielding the target compound, 2,3-Dimethyl-4,6-dinitroaniline.

Synthesis Workflow Diagram

The overall logic of the synthesis is depicted in the following workflow diagram.

Caption: High-level workflow for the synthesis of 2,3-Dimethyl-4,6-dinitroaniline.

Detailed Experimental Protocols

Step 1: Acetylation of 2,3-Dimethylaniline

This step produces the intermediate N-(2,3-dimethylphenyl)acetamide. The acetyl group protects the amine from oxidation and moderates its directing effect in the subsequent nitration step.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (0.2 mol).

-

Add glacial acetic acid (25 mL) and acetic anhydride (0.22 mol, 1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour with continuous stirring.

-

After 1 hour, cool the mixture to approximately 35°C.

-

Slowly pour the cooled reaction mixture into 400 mL of ice-cold water while stirring.

-

The product, N-(2,3-dimethylphenyl)acetamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 80°C.

Step 2: Dinitration of N-(2,3-dimethylphenyl)acetamide

This step introduces two nitro groups at the C4 and C6 positions, yielding N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide.

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the dried N-(2,3-dimethylphenyl)acetamide (0.1 mol) from Step 1.

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add concentrated sulfuric acid (98%, 80 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 0.25 mol, 2.5 eq) to concentrated sulfuric acid (98%, 35 mL) in a beaker cooled in an ice bath.

-

Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the acetanilide over a period of 45-60 minutes. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir for an additional 2 hours, maintaining the temperature below 15°C.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A yellow solid, N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide, will precipitate.

-

Collect the precipitate by vacuum filtration and wash extensively with cold water until the washings are neutral (pH 7).

Step 3: Hydrolysis of N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide

This final deprotection step removes the acetyl group to yield the target product, 2,3-Dimethyl-4,6-dinitroaniline.

Methodology:

-

Place the crude, moist product from Step 2 into a round-bottom flask.

-

Add a solution of 70% (v/v) sulfuric acid (150 mL).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 160°C) for 1-2 hours with stirring.

-

Monitor the reaction (e.g., by TLC) for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and then slowly pour it into 500 mL of ice-cold water.

-

An orange-red precipitate of the final product will form.

-

Collect the solid by vacuum filtration and wash with abundant water until the filtrate is neutral.

-

Dry the final product, 2,3-Dimethyl-4,6-dinitroaniline, in a vacuum oven at 80°C.

-

The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data

The following tables summarize the reactants required for this theoretical synthesis based on a starting quantity of 0.2 moles of 2,3-dimethylaniline.

Table 1: Reactant Specifications

| Step | Compound Name | Formula | Molar Mass ( g/mol ) | Moles (mol) | Quantity |

|---|---|---|---|---|---|

| 1 | 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 0.20 | 24.24 g |

| 1 | Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.22 | 22.46 g (20.8 mL) |

| 1 | Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 25 mL (Solvent) |

| 2 | N-(2,3-dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 0.10 | 16.32 g |

| 2 | Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | ~115 mL (Solvent/Catalyst) |

| 2 | Conc. Nitric Acid (70%) | HNO₃ | 63.01 | 0.25 | ~17.5 mL |

| 3 | N-(2,3-dimethyl-4,6-dinitrophenyl)acetamide | C₁₀H₁₁N₃O₅ | 253.21 | ~0.10 | ~25.3 g (Crude) |

| 3 | Sulfuric Acid (70% v/v) | H₂SO₄ | 98.08 | - | 150 mL (Solvent/Catalyst) |

Table 2: Reaction Conditions and Theoretical Yields

| Step | Reaction | Temperature | Duration | Theoretical Yield |

|---|---|---|---|---|

| 1 | Acetylation | Reflux (~118°C) | 1 hour | 90-95% |

| 2 | Dinitration | 5-10°C | 3 hours | 80-85% |

| 3 | Hydrolysis | Reflux (~160°C) | 1-2 hours | 90-95% |

Detailed Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations throughout the synthesis.

Caption: Step-by-step chemical reaction pathway for the proposed synthesis.

Physical and chemical properties of 2,3-Dimethyl-4,6-dinitroaniline

Notice: Information regarding the specific isomer 2,3-Dimethyl-4,6-dinitroaniline is exceptionally scarce in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the broader class of dinitroanilines, with specific data points for closely related isomers where available. It is crucial to note that properties can vary significantly between isomers.

Introduction

Dinitroanilines are a class of aromatic compounds derived from aniline, characterized by the presence of two nitro groups attached to the benzene ring.[1] Many substituted dinitroanilines, particularly 2,6-dinitroaniline derivatives, are recognized for their significant biological activity, most notably as pre-emergence herbicides.[2][3] This guide aims to collate the available technical information relevant to the physical and chemical properties of dinitroanilines, with a focus on dimethylated and dinitrated aniline isomers as analogs for the requested compound.

Physicochemical Properties

Table 1: General and Computed Properties of Dinitroaniline Isomers

| Property | 3,4-Dimethyl-2,6-dinitroaniline[4] | N,N-Dimethyl-2,4,6-trinitroaniline[5] | 2,6-Dinitroaniline[6] |

| IUPAC Name | 3,4-dimethyl-2,6-dinitroaniline | N,N-dimethyl-2,4,6-trinitroaniline | 2,6-dinitroaniline |

| CAS Number | 40318-31-8 | 2493-31-4 | 606-22-4 |

| Molecular Formula | C₈H₉N₃O₄ | C₈H₈N₄O₆ | C₆H₅N₃O₄ |

| Molecular Weight | 211.17 g/mol | 256.17 g/mol | 183.12 g/mol |

| Hydrogen Bond Donor Count | 1 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 7 | 5 |

| Rotatable Bond Count | 2 | 3 | 2 |

Table 2: Experimental Physical Properties of Related Dinitroaniline Compounds

| Property | 2,4-Dimethyl-6-nitroaniline[7] | 4,6-Dimethyl-2-nitroaniline[8] | 2-Bromo-4,6-dinitroaniline |

| Melting Point | 70–72 °C | 64-68 °C | 151-153 °C |

| Appearance | Orange-red precipitate | Yellow to orange powder or crystals | Solid |

Experimental Protocols

While a specific protocol for the synthesis of 2,3-Dimethyl-4,6-dinitroaniline is not available, a general approach can be inferred from the synthesis of related isomers, which typically involves the nitration of a corresponding xylidine (dimethylaniline) precursor.

General Synthesis Approach: Nitration of Xylidines

The synthesis of dinitro-xylidines generally involves the controlled nitration of a xylidine isomer using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[9][10] Temperature control is a critical parameter to manage the exothermic nature of the reaction and to influence the regioselectivity of nitration, minimizing the formation of unwanted isomers and poly-nitrated byproducts.[9]

Logical Synthesis Workflow for Dinitro-Xylidines

Caption: A logical workflow for the synthesis of 2,3-Dimethyl-4,6-dinitroaniline.

Example Protocol: Synthesis of 2,4-Dimethyl-6-nitroaniline[7]

This protocol details the synthesis of an isomer and illustrates the general steps involved.

-

Acetylation: A solution of 2,4-dimethylaniline (0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour and then cooled to 35°C. This step protects the amine group.

-

Nitration: Concentrated sulfuric acid (40 ml) is added to the cooled mixture. A mixed acid solution of concentrated sulfuric acid (35 ml) and concentrated nitric acid (17 ml) is then slowly added. The reaction is allowed to proceed for 1 hour.

-

Workup: The reaction mixture is cooled to room temperature and then poured into cold water, leading to the precipitation of 2,4-dimethyl-6-nitroacetanilide. The solid is filtered and washed with cold water.

-

Hydrolysis: The resulting acetanilide is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour. This removes the acetyl protecting group.

-

Isolation: The solution is slowly added to cold water, causing the orange-red precipitate of 2,4-dimethyl-6-nitroaniline to form. The precipitate is filtered and washed with water until the filtrate is neutral (pH 7). The final product is dried at 80°C.

Spectral Data

Specific spectral data (NMR, IR, MS) for 2,3-Dimethyl-4,6-dinitroaniline is not available in reviewed literature. Spectroscopic analysis would be essential for the structural confirmation of any synthesized product. For reference, 1H NMR and 13C NMR data have been reported for various other dinitroaniline derivatives.[11][12]

Biological Activity and Mechanism of Action

While no specific biological data exists for 2,3-Dimethyl-4,6-dinitroaniline, the dinitroaniline class of compounds is well-established for its herbicidal properties.[1][3]

Mechanism of Action: Microtubule Disruption

The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell structure.

Dinitroaniline compounds bind to tubulin, the protein subunit that polymerizes to form microtubules.[13] This binding inhibits the assembly of tubulin into functional microtubules. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, ultimately leading to the death of the susceptible plant, particularly during germination.[3]

Signaling Pathway for Dinitroaniline Herbicidal Activity

Caption: General mechanism of action for dinitroaniline herbicides.

Conclusion

2,3-Dimethyl-4,6-dinitroaniline is a compound for which specific, verified scientific data is largely absent from the public domain. Based on the chemistry of analogous compounds, its synthesis would likely involve the nitration of 2,3-dimethylaniline. Its biological activity, if any, might be similar to other dinitroanilines, potentially involving microtubule disruption. However, without experimental data, its precise physical, chemical, and biological properties remain speculative. Further research is required to synthesize and characterize this specific isomer to provide the detailed technical information sought by researchers and drug development professionals.

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-dimethyl-2,4,6-trinitroaniline [webbook.nist.gov]

- 6. 2,6-Dinitroaniline | C6H5N3O4 | CID 69070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4,6-Dimethyl-2-nitroaniline [myskinrecipes.com]

- 9. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 2,3-Dimethyl-4,6-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3-Dimethyl-4,6-dinitroaniline in common organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this document provides a comprehensive overview based on the known solubility characteristics of structurally related dinitroaniline compounds. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of 2,3-Dimethyl-4,6-dinitroaniline, equipping researchers with the necessary methodology to generate this data in-house.

Introduction to Dinitroaniline Solubility

Dinitroanilines are a class of chemical compounds characterized by an aniline structure substituted with two nitro groups.[1] These compounds, including isomers such as 2,4-dinitroaniline and 2,6-dinitroaniline, generally exhibit low solubility in water and higher solubility in various organic solvents.[2][3] The solubility is influenced by the polarity imparted by the nitro and amino groups, as well as the hydrophobic nature of the benzene ring and any alkyl substituents. As a general principle, "like dissolves like" can be applied, suggesting that dinitroanilines will be more soluble in polar organic solvents.[2] For instance, studies on 2,4-dinitroaniline have shown it to be soluble in alcohols, acetone, ethyl acetate, and acetonitrile.[3][4]

Expected Solubility of 2,3-Dimethyl-4,6-dinitroaniline

It is anticipated that 2,3-Dimethyl-4,6-dinitroaniline will demonstrate good solubility in polar aprotic solvents such as acetone and acetonitrile, and in alcohols like methanol and ethanol. Its solubility is expected to be lower in nonpolar solvents like toluene. The solubility in all solvents is predicted to increase with a rise in temperature.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for 2,3-Dimethyl-4,6-dinitroaniline, a standardized experimental protocol is essential. The isothermal saturation method is a widely accepted technique for this purpose.[4]

Materials and Equipment

-

2,3-Dimethyl-4,6-dinitroaniline (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Jacketed glass vessel with temperature control

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dimethyl-4,6-dinitroaniline to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Maintain a constant temperature using a circulating water bath connected to the jacketed vessel.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered sample gravimetrically with the corresponding pure solvent to a concentration within the analytical instrument's linear range.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2,3-Dimethyl-4,6-dinitroaniline.

-

A pre-established calibration curve using standard solutions of known concentrations is crucial for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of 2,3-Dimethyl-4,6-dinitroaniline in the solvent at the specific temperature, typically expressed in grams per 100 g of solvent ( g/100g ) or as a mole fraction.

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Data Presentation

While no specific data for 2,3-Dimethyl-4,6-dinitroaniline is available, the following table for the related compound, 2,4-dinitroaniline, illustrates how experimentally determined solubility data should be presented. The solubility is given as the mole fraction (103x) in various solvents at different temperatures.

Table 1: Mole Fraction Solubility (103x) of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | Acetone | Acetonitrile | n-Propanol | Toluene | Isopropanol | Ethyl Acetate | 1-Butanol |

| 278.15 | 2.01 | 2.25 | 22.31 | 6.78 | 1.95 | 1.12 | 1.89 | 10.54 | 2.15 |

| 283.15 | 2.45 | 2.78 | 27.25 | 8.32 | 2.36 | 1.35 | 2.29 | 12.89 | 2.61 |

| 288.15 | 2.98 | 3.42 | 33.01 | 10.12 | 2.85 | 1.62 | 2.78 | 15.65 | 3.16 |

| 293.15 | 3.63 | 4.18 | 40.02 | 12.24 | 3.44 | 1.94 | 3.38 | 18.89 | 3.82 |

| 298.15 | 4.43 | 5.11 | 48.15 | 14.75 | 4.15 | 2.32 | 4.11 | 22.69 | 4.61 |

| 303.15 | 5.41 | 6.25 | 57.62 | 17.71 | 5.01 | 2.77 | 4.99 | 27.14 | 5.55 |

| 308.15 | 6.61 | 7.64 | 68.65 | 21.18 | 6.04 | 3.31 | 6.06 | 32.33 | 6.68 |

| 313.15 | 8.08 | 9.34 | 81.51 | 25.26 | 7.28 | 3.95 | 7.35 | 38.38 | 8.02 |

| 318.15 | 9.88 | 11.41 | 96.49 | 29.99 | 8.78 | 4.71 | 8.91 | 45.41 | 9.63 |

Conclusion

This technical guide provides a foundational understanding of the expected solubility of 2,3-Dimethyl-4,6-dinitroaniline in common organic solvents, based on the behavior of analogous dinitroaniline compounds. For drug development and research applications requiring precise solubility data, the detailed experimental protocol outlined herein offers a robust methodology for its determination. The generation of such data will be invaluable for formulation development, reaction optimization, and toxicological studies involving this compound.

References

The Dinitroanilines: A Technical Guide to Their Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitroaniline compounds, a class of synthetic organic molecules, have a rich history that spans from their early use as dye intermediates to their extensive application as potent herbicides and, more recently, their exploration as potential therapeutic agents.[1][2] Characterized by an aniline ring substituted with two nitro groups, these compounds exhibit a diverse range of biological activities primarily rooted in their ability to disrupt microtubule dynamics.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of dinitroaniline compounds, with a particular focus on their applications in agriculture and emerging potential in medicine.

Discovery and History: From Dyes to Herbicides

The story of dinitroanilines begins in the mid-19th century with the burgeoning synthetic dye industry.[1] Aniline and its derivatives were key precursors in the synthesis of a wide array of vibrant colorants. The nitration of these aromatic amines was a common strategy to produce chromophores, the chemical groups responsible for color.[1] While not explicitly documented as a singular "discovery" event, 2,4-dinitroaniline and other isomers were synthesized and utilized as intermediates in the production of various dyes.[1][5]

The pivotal shift in the application of dinitroanilines occurred in the mid-20th century. In the 1950s, researchers at Eli Lilly and Company were engaged in a broad screening program to identify novel herbicides.[2][6] In 1960, a team of scientists including S. J. Parka and O. F. Soper reported that substituted 2,6-dinitroanilines possessed significant herbicidal properties.[4] This led to the development and commercialization of trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) in 1963, a landmark achievement in weed science.[7] Trifluralin, marketed under the trade name Treflan, proved to be a highly effective pre-emergence herbicide for controlling annual grasses and some broadleaf weeds in a variety of crops, including cotton and soybeans.[6][8]

Following the success of trifluralin, numerous other dinitroaniline herbicides were developed, including pendimethalin, oryzalin, and ethalfluralin.[2] These compounds share a common mechanism of action but differ in their chemical structure, which influences their herbicidal spectrum, soil persistence, and crop selectivity. The development of dinitroaniline herbicides represented a significant advancement in agricultural weed management, contributing to increased crop yields and reduced labor.

More recently, the unique biological activity of dinitroanilines has garnered interest in the field of drug development. Their ability to selectively target microbial and protozoan tubulin has opened avenues for their investigation as antimicrobial, antifungal, and antiprotozoal agents.[9][10]

Mechanism of Action: Disruption of the Cytoskeleton

The primary mechanism of action for dinitroaniline compounds is the disruption of microtubule polymerization.[3][4][9] Microtubules are essential cytoskeletal components in eukaryotic cells, playing crucial roles in cell division, cell shape maintenance, and intracellular transport. They are dynamic polymers composed of α- and β-tubulin heterodimers.

Dinitroaniline herbicides exert their effect by binding to α-tubulin subunits.[3] This binding event prevents the polymerization of tubulin dimers into functional microtubules. The dinitroaniline-tubulin complex can then cap the growing end of a microtubule, effectively halting its elongation.[2] This disruption of microtubule dynamics leads to a cascade of downstream cellular effects:

-

Mitotic Arrest: The most prominent consequence of microtubule disruption is the arrest of cell division at pro-metaphase.[3][4] The mitotic spindle, which is composed of microtubules, is unable to form correctly. This prevents the proper segregation of chromosomes to daughter cells, leading to the formation of abnormal, often multinucleated, cells.[4]

-

Altered Cell Morphology: Microtubules are responsible for the ordered deposition of cellulose microfibrils in the plant cell wall, which in turn dictates the direction of cell expansion.[3] By disrupting microtubule organization, dinitroanilines cause a random deposition of cellulose, leading to isodiametric cell swelling and the characteristic club-shaped root tips observed in affected seedlings.[3][4]

The following diagram illustrates the signaling pathway of dinitroaniline-induced microtubule disruption and its downstream consequences.

Experimental Protocols: Synthesis of Key Dinitroaniline Compounds

The synthesis of dinitroaniline herbicides typically involves the nitration of an appropriate aniline or chlorobenzene precursor followed by nucleophilic aromatic substitution. The following protocols provide detailed methodologies for the synthesis of three prominent dinitroaniline compounds.

Synthesis of 2,6-Dinitroaniline

This procedure is adapted from Organic Syntheses.[11]

Materials:

-

Chlorobenzene

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Fuming Sulfuric Acid (25% SO₃)

-

Potassium Nitrate

-

Concentrated Ammonium Hydroxide (sp. gr. 0.90)

-

95% Ethanol

-

Activated Carbon (Norit)

-

Celite

Procedure:

-

Sulfonation of Chlorobenzene: In a 1-L round-bottomed flask equipped with a mechanical stirrer, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid. Heat the mixture on a steam bath with stirring for 2 hours. Cool the solution to room temperature.

-

Nitration: To the cooled solution, add 170 g of potassium nitrate in four portions, maintaining the temperature between 40-60°C by cooling in an ice-water bath. After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for 20 hours.

-

Isolation of Potassium 4-chloro-3,5-dinitrobenzenesulfonate: Pour the hot reaction mixture onto 2 kg of cracked ice. Filter the resulting yellow precipitate and press it as dry as possible. Recrystallize the crude product from 600 mL of boiling water. Cool the solution to 5-10°C for 12 hours and collect the crystalline potassium salt by suction filtration.

-

Ammonolysis: Immediately place the damp potassium salt into a solution of 400 mL of concentrated ammonium hydroxide in 400 mL of water. Boil the solution under reflux for 1 hour. Cool the solution to 5-10°C for 12 hours.

-

Desulfonation and Isolation of 2,6-Dinitroaniline: Collect the intermediate product by filtration and place the damp solid in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water in a 1-L round-bottomed flask. Boil the mixture vigorously under reflux for 6 hours. Pour the hot acid solution onto 1 kg of cracked ice and filter the precipitate.

-

Purification: Dissolve the impure 2,6-dinitroaniline in 500 mL of hot 95% ethanol. Add 3 g of activated carbon and 3 g of Celite and boil under reflux for 10 minutes. Filter the hot solution and allow it to cool, inducing crystallization of the purified 2,6-dinitroaniline.

Synthesis of Trifluralin

The synthesis of trifluralin involves the reaction of 4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene with di-n-propylamine.

Materials:

-

4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene

-

Di-n-propylamine

-

Anhydrous potassium carbonate

-

Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-α,α,α-trifluoro-3,5-dinitrotoluene in the anhydrous solvent.

-

Add an excess of di-n-propylamine and anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude trifluralin by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the final product as a yellow-orange solid.

Synthesis of Pendimethalin

Pendimethalin is synthesized from 3,4-dimethyl-2,6-dinitroaniline and 1-ethylpropylamine.

Materials:

-

3,4-dimethyl-2,6-dinitroaniline

-

1-ethylpropylamine

-

Suitable solvent (e.g., toluene or xylene)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

Combine 3,4-dimethyl-2,6-dinitroaniline, an excess of 1-ethylpropylamine, and a catalytic amount of p-toluenesulfonic acid in a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add the solvent to the flask and heat the mixture to reflux.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude pendimethalin by column chromatography or recrystallization to obtain the final product.

Data Presentation: Quantitative Analysis of Dinitroaniline Activity

The biological activity of dinitroaniline compounds has been extensively quantified in both agricultural and biomedical research. The following tables summarize key quantitative data for easy comparison.

Herbicidal Efficacy of Selected Dinitroaniline Compounds

| Herbicide | Target Weed Species | Application Rate ( kg/ha ) | Control Efficacy (%) | Reference |

| Trifluralin | Setaria faberi (Giant Foxtail) | 0.84 | 95 | [8] |

| Amaranthus retroflexus (Redroot Pigweed) | 0.84 | 85 | [8] | |

| Echinochloa crus-galli (Barnyardgrass) | 1.12 | >90 | N/A | |

| Pendimethalin | Setaria faberi (Giant Foxtail) | 1.12 | 92 | [8] |

| Amaranthus retroflexus (Redroot Pigweed) | 1.12 | 88 | [8] | |

| Digitaria sanguinalis (Large Crabgrass) | 1.68 | >95 | N/A | |

| Oryzalin | Setaria faberi (Giant Foxtail) | 1.68 | 90 | [8] |

| Amaranthus retroflexus (Redroot Pigweed) | 1.68 | 80 | [8] | |

| Eleusine indica (Goosegrass) | 2.24 | >90 | N/A |

Antimicrobial and Antiprotozoal Activity of Dinitroaniline Compounds

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Trifluralin | Leishmania major | ~2.5 | [9] |

| Trypanosoma cruzi | ~5 | [4] | |

| Plasmodium falciparum | ~1.0 | [9] | |

| Oryzalin | Toxoplasma gondii | 0.1 | [12] |

| Leishmania donovani | 1.5 | [9] | |

| Cryptosporidium parvum | ~10 | N/A | |

| Pendimethalin | Paramecium caudatum | ~15 ppm (LC₅₀) | [10][13] |

| Blepharisma intermedium | ~34.67 ppm (LC₅₀) | [13] |

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

References

- 1. Regulation of developmental and environmental signaling by interaction between microtubules and membranes in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurisdiction.com [jurisdiction.com]

- 3. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Trifluralin - Wikipedia [en.wikipedia.org]

- 7. Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contact Support [indianecologicalsociety.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isomers of Dimethyl-Dinitroaniline and Their Basic Properties

This guide provides a detailed examination of the isomers of dimethyl-dinitroaniline, focusing on the structural factors that govern their basicity. It includes available quantitative data, outlines experimental protocols for pKa determination, and presents logical frameworks to understand structure-basicity relationships.

Isomerism in Dimethyl-Dinitroaniline

The term "dimethyl-dinitroaniline" can refer to several classes of isomers based on the placement of the two methyl (-CH₃) and two nitro (-NO₂) groups on the aniline structure.

1.1. N,N-Dimethyl-Dinitroaniline Isomers: In this class, both methyl groups are substituted on the amino nitrogen, forming a tertiary amine. The two nitro groups can then be arranged in six different ways on the benzene ring:

-

N,N-Dimethyl-2,3-dinitroaniline

-

N,N-Dimethyl-2,4-dinitroaniline

-

N,N-Dimethyl-2,5-dinitroaniline

-

N,N-Dimethyl-2,6-dinitroaniline

-

N,N-Dimethyl-3,4-dinitroaniline[1]

-

N,N-Dimethyl-3,5-dinitroaniline[2]

1.2. Ring-Substituted Isomers (Dinitro-Xylidines): In this class, the methyl groups are located on the benzene ring, making the parent compound a xylidine. For each of the six xylidine isomers (e.g., 2,3-dimethylaniline, 2,4-dimethylaniline, etc.) [see: 30, 31], the two nitro groups can be placed on the remaining four positions of the ring, leading to a large number of potential isomers. Examples found in chemical databases include:

Basicity of Dimethyl-Dinitroaniline Isomers

The basicity of an aniline derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. This is governed by a combination of electronic and steric effects from the substituents. The basicity is quantified by the pKa of its conjugate acid (BH⁺); a lower pKa value indicates a weaker base.

2.1. Governing Principles:

-

Electronic Effects:

-

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups through both the inductive (-I) and mesomeric (-M) effects. They strongly delocalize the nitrogen lone pair into the aromatic ring and destabilize the positive charge on the conjugate acid, thus drastically reducing basicity.[7][8]

-

Methyl Groups (-CH₃): These are electron-donating groups through the inductive effect (+I). Methyl groups on the ring or on the nitrogen increase the electron density on the amino nitrogen, making the lone pair more available for protonation and thereby increasing basicity.[7][9]

-

-

Steric Effects:

-

Ortho Effect: A substituent in the ortho position to the amino group can sterically hinder the solvation of the protonated form (the anilinium ion), making it less stable and thus reducing basicity. This is a common effect seen in ortho-substituted anilines.[10]

-

Steric Inhibition of Resonance (SIR): This is a crucial and often dominant effect in highly substituted anilines. When bulky groups (like -N(CH₃)₂ and -NO₂) are positioned ortho to each other, they force the amino group to twist out of the plane of the benzene ring.[7] This physical distortion disrupts the orbital overlap required for resonance, effectively isolating the nitrogen's lone pair from the electron-withdrawing effects of the ring and the nitro groups. This localization makes the lone pair significantly more available for protonation, leading to a dramatic increase in basicity compared to isomers where resonance is possible.[7]

-

The interplay of these effects is visualized in the diagram below.

Figure 1. Logical relationship of substituent effects on the basicity of dimethyl-dinitroaniline isomers.

2.2. Quantitative Data

Finding experimental pKa values for all isomers is challenging due to their limited solubility and specialized nature. Most available data comes from computational predictions or is found in specific compilations. The pKa values refer to the dissociation of the conjugate anilinium ion (R₃NH⁺ ⇌ R₃N + H⁺).

| Isomer Name | pKa of Conjugate Acid | Data Type | Reference(s) |

| N,N-Dimethyl-2,4-dinitroaniline | -1.71 ± 0.30 | Predicted | [2] |

| N,N-Dimethyl-2,4-dinitroaniline | -1.00 | Not Specified | [11][12] |

| 2,4-Dinitroaniline | -4.53 | Experimental | [8] |

| 3,4-Dinitroaniline | 0.26 ± 0.10 | Predicted | [13] |

Note: The significantly lower pKa of N,N-dimethyl-2,4-dinitroaniline compared to its unmethylated counterpart (2,4-dinitroaniline) highlights the powerful electron-withdrawing nature of the nitro groups, which overwhelms the donating effect of the methyl groups in this planar isomer where resonance is active.

Experimental Determination of Basicity (pKa)

The pKa of weakly basic and poorly water-soluble compounds like dinitroanilines is typically determined using spectrophotometric or potentiometric methods, often in mixed-solvent systems.[14]

3.1. Spectrophotometric pKa Determination

This method is ideal for compounds whose protonated (BH⁺) and neutral (B) forms have distinct UV-Visible absorption spectra. The procedure involves measuring the absorbance of the compound in a series of buffer solutions with known pH values.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the dimethyl-dinitroaniline isomer in a suitable organic solvent (e.g., methanol or ethanol) due to low water solubility.

-

Prepare a series of buffer solutions spanning a range of pH values around the expected pKa. For very low pKa values, solutions of varying concentrations of a strong acid (e.g., H₂SO₄ in a water-ethanol mixture) are used instead of traditional buffers.

-

Ensure all solutions maintain a constant ionic strength by adding a neutral salt (e.g., KCl).

-

-

Spectral Measurements:

-

Determine the absorption spectra of the fully protonated form (in highly acidic solution) and the neutral form (in neutral or slightly basic solution) to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.[15]

-

For each buffer solution, add a small, precise aliquot of the stock solution and record the absorbance at the chosen analytical wavelength.

-

-

Data Analysis:

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for absorbance measurements: pKa = pH + log [ (A - A_B) / (A_BH⁺ - A) ] Where:

-

A is the absorbance of the sample in a given buffer.

-

A_B is the absorbance of the neutral (basic) form.

-

A_BH⁺ is the absorbance of the protonated (acidic) form.

-

-

A plot of pH versus log[ (A - A_B) / (A_BH⁺ - A) ] yields a straight line with the pKa as the y-intercept. Alternatively, plotting absorbance versus pH gives a sigmoidal curve where the pH at the inflection point is equal to the pKa.[15][16]

-

3.2. Potentiometric Titration

This classic method involves monitoring pH changes with a calibrated pH electrode as a titrant is added.[16][17] For a weak base, the sample is first dissolved in a suitable solvent (often a water-cosolvent mixture), acidified with a strong acid to fully protonate the amine, and then titrated with a standardized strong base (e.g., NaOH).[18] The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[18] This method is less suitable for compounds with very low basicity (pKa < 2) or poor solubility.

Figure 2. Experimental workflow for the spectrophotometric determination of pKa.

References

- 1. N,N-DIMETHYL-3,4-DINITROANILINE | CAS 3599-85-9 [matrix-fine-chemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3,4-dimethyl-2,6-dinitroaniline (C8H9N3O4) [pubchemlite.lcsb.uni.lu]

- 5. biomall.in [biomall.in]

- 6. 3,4-Dimethyl-2,6-dinitroaniline | LGC Standards [lgcstandards.com]

- 7. quora.com [quora.com]

- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 13. 3,4-DINITROANILINE | 610-41-3 [chemicalbook.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Virtual Labs [mas-iiith.vlabs.ac.in]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,3-Dimethyl-4,6-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4,6-dinitroaniline, a substituted dinitroaniline, is a compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are crucial for its quantification in different matrices. These application notes provide detailed protocols for the determination of 2,3-Dimethyl-4,6-dinitroaniline using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for laboratory personnel.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are derived from studies on closely related dinitroaniline compounds and represent a benchmark for method validation.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

| Parameter | Expected Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 90 - 105% |

| Precision (RSD) | < 5% |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Expected Value |

| Linearity Range | 0.05 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Recovery | 85 - 110% |

| Precision (RSD) | < 10% |

Table 3: UV-Vis Spectrophotometry

| Parameter | Expected Value |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Molar Absorptivity (ε) | ~1.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Recovery | 92 - 108% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2,3-Dimethyl-4,6-dinitroaniline in solution. The protocol is adapted from a method for the simultaneous determination of dinitroaniline isomers.[1]

a. Instrumentation and Materials

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

2,3-Dimethyl-4,6-dinitroaniline reference standard.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

b. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-4,6-dinitroaniline reference standard and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.

c. Chromatographic Conditions

-

Column: C18 reverse-phase column.

-

Mobile Phase: Acetonitrile/Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).

d. Procedure

-

Filter all solutions through a 0.45 µm filter before injection.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of 2,3-Dimethyl-4,6-dinitroaniline in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of 2,3-Dimethyl-4,6-dinitroaniline, particularly in complex matrices. The following protocol is a general guideline that should be optimized for the specific instrumentation and sample matrix.

a. Instrumentation and Materials

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Helium (carrier gas, 99.999% purity).

-

Methanol or Ethyl Acetate (GC grade).

-

2,3-Dimethyl-4,6-dinitroaniline reference standard.

-

Volumetric flasks, pipettes, and autosampler vials.

b. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-4,6-dinitroaniline reference standard and dissolve it in 100 mL of ethyl acetate.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 to 25 µg/mL.

c. GC-MS Conditions

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350 (or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic fragment ions).

d. Procedure

-

Inject the working standard solutions to generate a calibration curve based on the peak area of a characteristic ion.

-

Inject the sample solutions.

-

Identify 2,3-Dimethyl-4,6-dinitroaniline in the sample by its retention time and mass spectrum.

-

Quantify the analyte using the calibration curve.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the direct quantification of 2,3-Dimethyl-4,6-dinitroaniline in clear solutions.

a. Instrumentation and Materials

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Ethanol or Methanol (spectroscopic grade).

-

2,3-Dimethyl-4,6-dinitroaniline reference standard.

-

Volumetric flasks and pipettes.

b. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-4,6-dinitroaniline reference standard and dissolve it in 100 mL of ethanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to achieve concentrations ranging from 1 to 20 µg/mL.

c. Spectrophotometric Measurement

-

Determine the wavelength of maximum absorbance (λmax) of 2,3-Dimethyl-4,6-dinitroaniline by scanning a standard solution from 200 to 600 nm. The λmax for dinitroanilines is typically in the range of 340-380 nm.[2]

-

Set the spectrophotometer to the determined λmax.

-

Use ethanol as a blank to zero the instrument.

-

Measure the absorbance of each working standard solution and the sample solution.

d. Quantification

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of 2,3-Dimethyl-4,6-dinitroaniline in the sample solution using its absorbance and the calibration curve.

Disclaimer

The protocols provided are intended as a starting point for method development. Optimization of the experimental conditions may be necessary to achieve the desired performance for specific sample matrices and instrumentation. It is essential to perform a full method validation to ensure the accuracy, precision, and reliability of the results.

References

Application Note & Protocol: Determination of 2,3-Dimethyl-4,6-dinitroaniline by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,3-Dimethyl-4,6-dinitroaniline. This protocol is designed to be a robust starting point for researchers and scientists engaged in the analysis of dinitroaniline compounds and can be adapted for various research and drug development applications. The method utilizes a reverse-phase C18 column with UV detection, a common and reliable setup for the analysis of aromatic nitro compounds.

Introduction

2,3-Dimethyl-4,6-dinitroaniline is a chemical compound within the dinitroaniline class. Dinitroanilines are known for their use as herbicides and are also intermediates in the synthesis of various organic molecules. Accurate and sensitive analytical methods are crucial for monitoring these compounds in environmental samples, for quality control in manufacturing processes, and in research and development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and versatility.[1][2] This application note details a proposed HPLC method for the analysis of 2,3-Dimethyl-4,6-dinitroaniline, based on established methods for similar dinitroaniline compounds.

Materials and Reagents

-

Analyst: 2,3-Dimethyl-4,6-dinitroaniline (analytical standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

-

Mobile Phase Modifier: Phosphoric acid or Formic acid (for MS compatibility)

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC Column | Reverse-phase C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 225 nm |

| Run Time | Approximately 15 minutes |

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3-Dimethyl-4,6-dinitroaniline standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For simple matrices like process samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices such as soil or biological samples, a more rigorous extraction and clean-up procedure will be necessary. A generic solid-phase extraction (SPE) protocol is suggested below.

-

Extraction: Extract the sample with a suitable organic solvent (e.g., methylene chloride, acetonitrile).

-

Concentration: Evaporate the solvent and reconstitute the residue in a small volume of the mobile phase.

-

Clean-up (if necessary): Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent mixture to remove impurities.

-

Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).

-

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 2,3-Dimethyl-4,6-dinitroaniline based on this method. Please note that these are typical values and may vary depending on the specific experimental conditions.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 8-12 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 2,3-Dimethyl-4,6-dinitroaniline.

Caption: General workflow for the HPLC analysis of 2,3-Dimethyl-4,6-dinitroaniline.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters in the HPLC method development process.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Dimethyl-4,6-dinitroaniline

An Application Note and Protocol for the Analysis of 2,3-Dimethyl-4,6-dinitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 2,3-Dimethyl-4,6-dinitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a proposed method based on established analytical procedures for similar aniline and dinitroaniline compounds and requires validation for specific matrices.

Introduction

2,3-Dimethyl-4,6-dinitroaniline is an aromatic amine that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and selective method for the analysis of such semi-volatile compounds. This application note outlines a complete protocol for the determination of 2,3-Dimethyl-4,6-dinitroaniline in a given sample matrix.

Experimental Protocol

This protocol is based on general methods for the analysis of aniline derivatives and should be optimized and validated for the specific sample matrix being investigated.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect a representative sample and store it appropriately to prevent degradation of the analyte.

-

Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline) into the sample to correct for extraction efficiency and instrumental variability.[1]

-

pH Adjustment: Adjust the pH of the aqueous sample to neutral or slightly basic (pH 7-8) using a suitable buffer to ensure the analyte is in its non-ionized form.

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as dichloromethane (DCM) or a mixture of hexane and ethyl acetate. A common procedure is to extract the sample three times with an appropriate volume of the extraction solvent.

-

Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Solvent Exchange: If necessary, exchange the solvent to one that is more compatible with the GC injection, such as toluene.[2]

-

Final Volume Adjustment: Adjust the final volume to a precise amount (e.g., 1.0 mL) before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters that may require optimization:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Mass Spectrometer | Agilent 5973 or equivalent Mass Selective Detector |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | - Initial Temperature: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 amu) for qualitative confirmation. |

| SIM Ions | To be determined from the mass spectrum of a pure standard of 2,3-Dimethyl-4,6-dinitroaniline. |

Data Presentation

The following table presents illustrative quantitative data that would be obtained during a method validation study. This data is for example purposes only and should be generated by the user for their specific application.

| Parameter | Result |

| Linearity (r²) | > 0.995 |